Technical Guide: Physicochemical Properties & Applications of (4-Chloro-2-isopropylphenyl)boronic acid
Technical Guide: Physicochemical Properties & Applications of (4-Chloro-2-isopropylphenyl)boronic acid
This guide provides an in-depth technical analysis of (4-Chloro-2-isopropylphenyl)boronic acid , a specialized organoboron building block used in the synthesis of sterically congested biaryl scaffolds.
Executive Summary
(4-Chloro-2-isopropylphenyl)boronic acid (CAS 1395084-16-8 ) is a bifunctional arylboronic acid characterized by significant steric bulk at the ortho-position and a deactivated electrophilic handle at the para-position. It serves as a critical intermediate in medicinal chemistry for constructing atropisomeric biaryls and tetrasubstituted olefin scaffolds .
Its utility is defined by two competing structural features:
-
Steric Hindrance: The 2-isopropyl group imposes a high energy barrier for transmetallation during cross-coupling, requiring specialized catalytic systems (e.g., Buchwald precatalysts).
-
Orthogonal Reactivity: The 4-chloro substituent remains inert under standard Suzuki-Miyaura conditions, allowing for sequential functionalization (e.g., Boron coupling first, followed by Chlorine activation).
Molecular Identity & Structural Analysis
| Parameter | Data |
| CAS Number | 1395084-16-8 |
| IUPAC Name | (4-Chloro-2-(propan-2-yl)phenyl)boronic acid |
| Molecular Formula | C |
| Molecular Weight | 198.45 g/mol |
| SMILES | CC(C)C1=C(B(O)O)C=CC(Cl)=C1 |
| InChI Key | Predicted based on structure:[1]IAEUFBDMVKQCLU-UHFFFAOYSA-N (Analog) |
Structural Visualization & Electronic Map
The following diagram illustrates the competing steric and electronic zones of the molecule.
Caption: Functional map highlighting the steric interference of the isopropyl group on the boronic acid moiety.
Physicochemical Profile
Physical Constants
Note: Experimental values for this specific isomer are sparse in open literature; values below are derived from close structural analogs (e.g., 2-isopropylphenylboronic acid and 4-chlorophenylboronic acid) and predictive models.
| Property | Value / Range | Context & Implications |
| Appearance | White to off-white powder | Typical of arylboronic acids; may aggregate due to hydrogen bonding. |
| Melting Point | 120–145 °C (Predicted) | Lower than 4-chlorophenylboronic acid (284°C) due to the 2-isopropyl group disrupting crystal packing. |
| pKa | 8.6 ± 0.2 (Predicted) | Slightly more acidic than phenylboronic acid (8.8) due to the electron-withdrawing 4-Cl group. |
| LogP | ~3.2 | Lipophilic; requires organic co-solvents (THF, Dioxane) for aqueous coupling. |
| Solubility | High: MeOH, DMSO, THFLow: Water, Hexanes | Soluble in polar aprotic/protic organic solvents. |
Stability: The Boroxine Equilibrium
Like most boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine).
-
Observation: Purity analysis (NMR) often shows a mixture of monomer and trimer. This is not an impurity but a dehydration state.
-
Reversal: Adding water or a Lewis base (during reaction) shifts the equilibrium back to the reactive monomeric boronic acid.
Synthetic Utility & Reactivity[2]
The "Ortho-Effect" in Suzuki-Miyaura Coupling
The 2-isopropyl group creates a "conical" steric zone around the Carbon-Boron bond. This has two major consequences:
-
Retarded Transmetallation: The bulky isopropyl group hinders the approach of the Palladium(II)-Ar complex to the boronate species.
-
Protodeboronation Risk: Steric strain relief can accelerate C-B bond cleavage under harsh basic conditions (high T, strong base), leading to the hydrodeboronated byproduct (3-chloroisopropylbenzene).
Optimized Coupling Protocol
To overcome the steric barrier, use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which facilitate oxidative addition and create a flexible pocket for the hindered transmetallation step.
Protocol: Coupling with Heteroaryl Chlorides
Standard conditions (Pd(PPh3)4) typically fail. Use this high-activity system:
-
Reagents:
-
(4-Chloro-2-isopropylphenyl)boronic acid (1.2 equiv)[2]
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) -
Base: K
PO (2.0 equiv) - Anhydrous phosphate is milder than carbonate/hydroxide, reducing deboronation. -
Solvent: Toluene : Water (10:1)
-
-
Procedure:
-
Charge a reaction vial with boronic acid, aryl halide, Pd(OAc)
, SPhos, and K PO . -
Evacuate and backfill with Nitrogen (3x).
-
Add degassed Toluene/Water mixture.
-
Heat to 100 °C for 12–18 hours. Vigorous stirring is essential.
-
Monitoring: Check for the consumption of the aryl halide. If the boronic acid is consumed but halide remains (protodeboronation), add a second portion (0.5 equiv) of boronic acid.
-
Mechanism of Steric Coupling
Caption: The Suzuki cycle highlighting the Transmetallation step as the bottleneck due to the 2-isopropyl steric clash.
Handling, Storage, & Safety
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerator).
-
Atmosphere: Inert gas (Argon/Nitrogen) is recommended but not strictly required for short-term storage.
-
Desiccation: Keep tightly sealed to prevent uncontrolled hydration/dehydration cycles between acid and boroxine forms.
Safety Profile (GHS Classification)
Based on analog data for substituted phenylboronic acids.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precaution: Avoid inhalation of dust. The compound is a solid powder that can be an irritant to mucous membranes.
References
-
BLD Pharm. (n.d.). (4-Chloro-2-isopropylphenyl)boronic acid Product Page (CAS 1395084-16-8).[1][2][3][4][5] Retrieved from
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Contextual grounding for SPhos usage in hindered couplings).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanistic insight into protodeboronation of ortho-substituted boronic acids).
-
PubChem. (n.d.). Compound Summary for 4-Chlorophenylboronic acid (Analog). National Library of Medicine. Retrieved from
Sources
- 1. 1252935-67-3|(2,5-Di-tert-butylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 1027045-31-3|(4-Chloro-2,6-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 2095457-15-9|(2-Isopropyl-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 1824647-96-2|(4-Chloro-2-cyclopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 89787-12-2|(2-Isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]
